![molecular formula C21H18F3N3O2 B2765552 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide CAS No. 953158-44-6](/img/structure/B2765552.png)
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide, also known as Compound A, is a novel small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in various disease conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant area of research involves the synthesis and characterization of polypyridine ruthenium(II) complexes, which can potentially include compounds with similar structural features to the queried chemical. These complexes have been explored for their photochemical properties, demonstrating that ligands can be photochemically expelled and replaced, suggesting potential applications in photochemical reactions and materials science (Bonnet et al., 2003).
Heterocyclic Synthesis
Research on acetoacetanilides has led to the development of methods for synthesizing various fused heterocyclic compounds, indicating that similar methodologies could be applied to the synthesis of compounds with the queried chemical structure for potential use in materials science or pharmaceutical research (Harb et al., 2006).
Metal-assisted Reactions
Studies on metal-assisted electrocyclic reactions have highlighted the potential for synthesizing complex organic molecules, including those with pyridine and triazine units, which are structurally related to the queried compound. These findings could be relevant for the development of novel catalysts or materials (Pal et al., 2000).
Molecular Docking and Biological Activity
Research into the synthesis and biological activity of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides has shown potential applications in inhibiting tyrosinase and melanin, pointing towards uses in dermatological treatments. These studies include molecular docking and dynamic simulations to understand the interaction with biological targets (Raza et al., 2019).
Cyclometalated Complexes
Investigations into cyclometalated platinum(II) acetylide complexes offer insights into their structure, electrochemistry, and photophysics. These studies could inform the development of novel materials for optoelectronic applications, hinting at the broader utility of compounds related to the queried chemical (Schneider et al., 2009).
Wirkmechanismus
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels .
Mode of Action
This compound acts as a highly selective agonist for the Thyroid Hormone Receptor β (THR-β) . It binds to the receptor and activates it, leading to a series of downstream effects. The compound is significantly more THR-β selective than earlier analogues .
Biochemical Pathways
The activation of the THR-β receptor by this compound primarily affects the lipid metabolism pathways in the liver . The beneficial effects on lipid levels are primarily due to its action at the THR-β .
Pharmacokinetics
It has been reported that the compound showed efficacy in a preclinical model at doses that showed no impact on the central thyroid axis .
Result of Action
The activation of the THR-β receptor by this compound leads to beneficial effects on lipid levels . In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks .
Eigenschaften
IUPAC Name |
4-(6-oxo-3-phenylpyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-8-4-9-17(14-16)25-19(28)10-5-13-27-20(29)12-11-18(26-27)15-6-2-1-3-7-15/h1-4,6-9,11-12,14H,5,10,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMADJFKGJLBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.